molecular formula C8H8O4S B2531669 Dimethylthiophene-3,4-dicarboxylic acid CAS No. 99595-92-3

Dimethylthiophene-3,4-dicarboxylic acid

Cat. No. B2531669
CAS RN: 99595-92-3
M. Wt: 200.21
InChI Key: HDMKLCYWTZAXEN-UHFFFAOYSA-N
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Description

Synthesis and Solid-State Structures

The synthesis of dimethyl 2,2'-bithiophene-4,4'-dicarboxylate and related compounds has been explored, revealing insights into the molecular conformations and electrostatic interactions that stabilize their structures. The nearly coplanar arrangement of the thiophene rings in some derivatives suggests low rotation barriers, while steric hindrance in others leads to a perpendicular orientation of the rings .

Preparation and Reaction of Nitrogen-Bridged Heterocycles

Research into the synthesis and reaction of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates has been conducted. These compounds were prepared using reactions with dimethyl acetylenedicarboxylate and underwent smooth thermolysis to yield dimethyl phthalate and thiazole derivatives .

Nitration of 2,5-Dimethylthiophene

The nitration of 2,5-dimethylthiophene has been studied, resulting in the formation of various nitro derivatives and dithienylmethanes. This research highlights the different pathways and mechanisms involved in the nitration process of thiophene derivatives .

Siloxane-Containing Dicarboxylic Acid

A novel dicarboxylic acid containing siloxane units has been synthesized, leading to the formation of ester macrocycles and supramolecular structures with copper complexes. The study provides insights into the hydrogen-bonded three-dimensional structures and the stability of these supramolecular assemblies .

Biphenyl Dicarboxylic Acid Derivatives

The recrystallization of biphenyl-4,4'-dicarboxylic acid from N,N-dimethylformamide has been investigated, revealing the formation of hydrogen-bonded chains. This research contributes to the understanding of molecular interactions and crystal packing in dicarboxylic acid derivatives .

Rearrangements of Pyridinedicarboxylic Acid Derivatives

The rearrangements of 4-(2-aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester under various conditions have been examined. The study provides valuable information on the chemical behavior and potential intermediates formed during these rearrangements .

Crystal Structure of Dimethylthiophene Derivatives

The crystal structure of 2-amino-3-(N-O-chlorophenylcarboxamido)-3,4-dimethylthiophene has been characterized, highlighting the importance of intermolecular hydrogen bonds in stabilizing the crystal packing. This research adds to the knowledge of molecular stacking and interactions in thiophene derivatives .

Hydrogen-Bonded Trimers in Biphenyl Dicarboxylic Acid

The crystal structure of 4,4'-dimethylbiphenyl-2,2'-dicarboxylic acid has been elucidated, showing the formation of hydrogen-bonded trimers. The study compares structural aspects with related compounds and provides insights into the molecular conformations and interactions .

Scientific Research Applications

Chemical Synthesis and Reactivity

Dimethylthiophene-3,4-dicarboxylic acid plays a role in various chemical syntheses and reactions. Suzuki et al. (1981) and (1980) explored its reactivity, focusing on products from the nitration of 2,5-dimethylthiophene and its 3,4-dibromo derivative, leading to novel compounds with potential in material science and organic chemistry (Suzuki, Hidaka, Iwasa, Mishina, & Osuka, 1981) (Suzuki, Hidaka, Osuka, Iwasa, & Mishina, 1980). Zwanenburg and Wynberg (2010) discussed the bromodecarboxylation of thiophenecarboxylic acids, showing the synthetic versatility of dimethylthiophene derivatives (Zwanenburg & Wynberg, 2010).

Functionalization and Material Properties

In the realm of material science, the functionalization of dimethylthiophene derivatives is significant. Zhang et al. (2014) synthesized and selectively esterified 3,4-ethylenedioxythiophene from dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, indicating potential in developing advanced materials (Zhang, Wu, Wang, Zuo, & Shen, 2014). Pomerantz, Amarasekara, and Dias (2002) provided insights into the solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates, which are crucial for understanding material properties (Pomerantz, Amarasekara, & Dias, 2002).

Sensing Applications and Metal-Organic Frameworks

Wang et al. (2016) explored the functionalization of microporous lanthanide-based metal-organic frameworks with methyl-substituted thieno[2,3-b]thiophene groups, showing their sensing activities and magnetic properties. This research highlights the application of dimethylthiophene derivatives in the development of sensing devices and materials with unique magnetic properties (Wang, Cao, Yan, Li, Lu, Ma, Li, Dou, & Bai, 2016).

Advanced Organic Photovoltaics

Kadam, Patel, and Zade (2016) developed an efficient route to synthesize dimethyl thiophene-3,4-dicarboxylate from maleic anhydride, highlighting its use as a precursor for synthesizing important donor–acceptor conjugated polymers in organic photovoltaic applications. This illustrates the compound's utility in the renewable energy sector, particularly in solar energy technology (Kadam, Patel, & Zade, 2016).

Safety and Hazards

The safety data for Dimethylthiophene-3,4-dicarboxylic acid indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2,5-dimethylthiophene-3,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-3-5(7(9)10)6(8(11)12)4(2)13-3/h1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMKLCYWTZAXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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